molecular formula C7H9ClF3NO B6231184 (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride CAS No. 1428986-17-7

(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride

Cat. No. B6231184
CAS RN: 1428986-17-7
M. Wt: 215.6
InChI Key:
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Description

(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride, otherwise known as TFEC, is an important intermediate in the synthesis of a variety of organic compounds. It is an organofluorine compound, containing both a carbon and a fluorine atom. TFEC is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

TFEC has a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of polymers, in the synthesis of peptides, and in the synthesis of heterocycles. Additionally, TFEC has been used in the synthesis of fluorinated compounds, in the synthesis of polymers, and in the synthesis of polymeric materials.

Mechanism of Action

TFEC is an organofluorine compound, meaning that it contains both a carbon and a fluorine atom. The fluorine atom is highly electronegative, and as a result, it is able to form strong bonds with other atoms. This makes TFEC a powerful reagent in the synthesis of organic compounds. In the synthesis of organic compounds, TFEC acts as an electrophile, meaning that it can react with nucleophiles such as amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
TFEC has been studied for its biochemical and physiological effects. It has been shown to be a powerful reagent in the synthesis of organic compounds, and it has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science. However, it is important to note that TFEC has not been extensively studied for its biochemical and physiological effects. Therefore, further research is needed to determine the full extent of its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFEC in lab experiments is its high reactivity. This makes it a powerful reagent in the synthesis of organic compounds. Additionally, TFEC is relatively easy to handle, and it is relatively inexpensive. However, there are some limitations to using TFEC in lab experiments. It is highly reactive, and it can react with other compounds in the lab. Additionally, it is highly toxic and should be handled with care.

Future Directions

The future of TFEC is promising. As more research is conducted, it is likely that its use in the synthesis of organic compounds will continue to grow. Additionally, it is likely that more research will be conducted on its biochemical and physiological effects, as well as its potential applications in materials science and other fields. Finally, it is likely that new methods for the synthesis of TFEC will be developed, which could lead to even more applications.

Synthesis Methods

TFEC can be synthesized from a variety of precursors, including trifluoromethyl halides, oxalyl chloride, and ethylenediamine. The most common method for the synthesis of TFEC is the reaction of a trifluoromethyl halide with oxalyl chloride in the presence of ethylenediamine. This reaction produces a trifluoromethyl oxazoline intermediate, which can then be converted to TFEC by reaction with a base, such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride involves the reaction of oxan-4-amine with trifluoroacetyl chloride followed by reaction with oxalyl chloride to form the desired product.", "Starting Materials": [ "Oxan-4-amine", "Trifluoroacetyl chloride", "Oxalyl chloride" ], "Reaction": [ "Step 1: Oxan-4-amine is reacted with trifluoroacetyl chloride in the presence of a base such as triethylamine to form (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanamide.", "Step 2: The resulting amide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride." ] }

CAS RN

1428986-17-7

Molecular Formula

C7H9ClF3NO

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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